molecular formula C12H18O3 B8711302 1-(2,2-Dimethoxyethoxy)-2,3-dimethylbenzene

1-(2,2-Dimethoxyethoxy)-2,3-dimethylbenzene

Cat. No. B8711302
M. Wt: 210.27 g/mol
InChI Key: ZTLLPDNIUXEYEF-UHFFFAOYSA-N
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Patent
US04982008

Procedure details

Bromine (140 g) was added dropwise to a 760 ml of dichloroethane solution containing 180 g of 1-(2,2-dimethoxyethoxy)-2,3-dimethylbenzene while stirring and cooling (ice bath) and maintaining the temperature of the reaction mixture not exceeding 10° C. After stirring for 30 minutes after completion of the addition, the reaction mixture was condensed under reduced pressure (a temperature of 40° C. or lower). The condensate was added dropwise in a solution comprising 37 g of sodium hydroxide dissolved in 185 g of methanol while stirring. Stirring was continued for one hour after completion of the addition, methanol was removed under reduced pressure, and 30 ml of dichloroethane and 570 ml of water were added to the residue and then the mixture was separated with each other. The organic layer was condensed under reduced pressure, a resulting brownish oil was distilled under reduced pressure to give 228 g of 1-bromo-4-(2,2-dimethoxyethoxy)-2,3-dimethylbenzene. Boiling point: 128° to 131° C./0.5 mmHg; Melting point: 40° to 41° C.; and Yield: 92%.
Quantity
140 g
Type
reactant
Reaction Step One
Quantity
760 mL
Type
reactant
Reaction Step One
Quantity
180 g
Type
reactant
Reaction Step Two
Quantity
37 g
Type
reactant
Reaction Step Three
Quantity
185 g
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Br:1]Br.ClC(Cl)C.[CH3:7][O:8][CH:9]([O:20][CH3:21])[CH2:10][O:11][C:12]1[CH:17]=[CH:16][CH:15]=[C:14]([CH3:18])[C:13]=1[CH3:19].[OH-].[Na+]>CO>[Br:1][C:15]1[CH:16]=[CH:17][C:12]([O:11][CH2:10][CH:9]([O:20][CH3:21])[O:8][CH3:7])=[C:13]([CH3:19])[C:14]=1[CH3:18] |f:3.4|

Inputs

Step One
Name
Quantity
140 g
Type
reactant
Smiles
BrBr
Name
Quantity
760 mL
Type
reactant
Smiles
ClC(C)Cl
Step Two
Name
Quantity
180 g
Type
reactant
Smiles
COC(COC1=C(C(=CC=C1)C)C)OC
Step Three
Name
Quantity
37 g
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
185 g
Type
solvent
Smiles
CO
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling (ice bath)
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature of the reaction mixture not
CUSTOM
Type
CUSTOM
Details
exceeding 10° C
STIRRING
Type
STIRRING
Details
After stirring for 30 minutes
Duration
30 min
ADDITION
Type
ADDITION
Details
after completion of the addition
CUSTOM
Type
CUSTOM
Details
condensed under reduced pressure (a temperature of 40° C.
ADDITION
Type
ADDITION
Details
The condensate was added dropwise in a solution
STIRRING
Type
STIRRING
Details
while stirring
STIRRING
Type
STIRRING
Details
Stirring
CUSTOM
Type
CUSTOM
Details
was removed under reduced pressure, and 30 ml of dichloroethane and 570 ml of water
ADDITION
Type
ADDITION
Details
were added to the residue
CUSTOM
Type
CUSTOM
Details
the mixture was separated with each other
CUSTOM
Type
CUSTOM
Details
condensed under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
a resulting brownish oil was distilled under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=C(C(=C(C=C1)OCC(OC)OC)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 228 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 92.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.